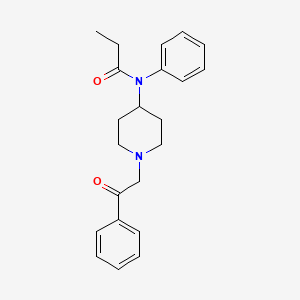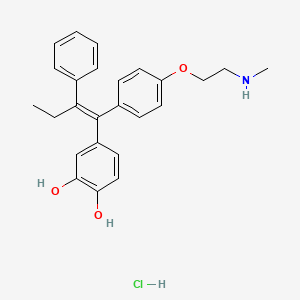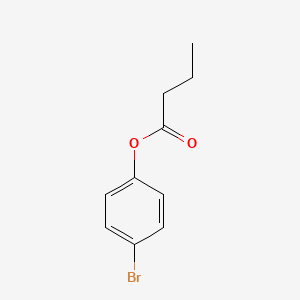
1,4-Dibromo-2,5-difluoro-3-ethylbenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,4-Dibromo-2,5-difluoro-3-ethylbenzene is an organic compound with the molecular formula C8H6Br2F2 It is a derivative of benzene, where two bromine atoms and two fluorine atoms are substituted at the 1,4 and 2,5 positions, respectively, along with an ethyl group at the 3 position
準備方法
The synthesis of 1,4-Dibromo-2,5-difluoro-3-ethylbenzene typically involves electrophilic aromatic substitution reactions. One common method is the bromination and fluorination of ethylbenzene derivatives. The reaction conditions often include the use of bromine (Br2) and a fluorinating agent such as Selectfluor. The process may require a catalyst like iron(III) bromide (FeBr3) to facilitate the bromination step. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
化学反応の分析
1,4-Dibromo-2,5-difluoro-3-ethylbenzene can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be replaced by other substituents through nucleophilic substitution reactions. Common reagents include sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions. For example, using oxidizing agents like potassium permanganate (KMnO4) or reducing agents like lithium aluminum hydride (LiAlH4).
Coupling Reactions: It can participate in coupling reactions such as the Suzuki-Miyaura reaction, where it reacts with arylboronic acids in the presence of a palladium catalyst to form biaryl compounds.
科学的研究の応用
1,4-Dibromo-2,5-difluoro-3-ethylbenzene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and advanced materials for electronics.
作用機序
The mechanism of action of 1,4-Dibromo-2,5-difluoro-3-ethylbenzene depends on the specific reactions it undergoes. In substitution reactions, the bromine atoms act as leaving groups, allowing nucleophiles to attack the benzene ring. The fluorine atoms, being highly electronegative, can influence the reactivity of the compound by stabilizing negative charges on the ring. The ethyl group can also affect the compound’s reactivity by providing steric hindrance and electronic effects.
類似化合物との比較
1,4-Dibromo-2,5-difluoro-3-ethylbenzene can be compared with other similar compounds such as:
1,4-Dibromo-2,5-difluorobenzene: Lacks the ethyl group, making it less sterically hindered and potentially more reactive in certain substitution reactions.
1,4-Dibromo-2,5-dichlorobenzene: Chlorine atoms replace the fluorine atoms, resulting in different electronic effects and reactivity.
1,4-Dibromo-2,5-dimethylbenzene: Methyl groups replace the fluorine atoms, leading to different steric and electronic properties.
特性
分子式 |
C8H6Br2F2 |
|---|---|
分子量 |
299.94 g/mol |
IUPAC名 |
1,4-dibromo-3-ethyl-2,5-difluorobenzene |
InChI |
InChI=1S/C8H6Br2F2/c1-2-4-7(10)6(11)3-5(9)8(4)12/h3H,2H2,1H3 |
InChIキー |
IKGYOUIODQKOEB-UHFFFAOYSA-N |
正規SMILES |
CCC1=C(C(=CC(=C1F)Br)F)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









![(3R,8S)-tricyclo[9.4.0.03,8]pentadeca-1(15),11,13-trien-2-one](/img/structure/B13431500.png)

![Ethyl (3S)-5,6-dimethyl-2-azabicyclo[2.2.1]heptane-3-carboxylate hydrochloride](/img/structure/B13431510.png)




